molecular formula C18H18O6 B12049311 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone CAS No. 1013916-01-2

4,2'-Dihydroxy-3,4',6'-trimethoxychalcone

Cat. No.: B12049311
CAS No.: 1013916-01-2
M. Wt: 330.3 g/mol
InChI Key: BXXKRESPUSMTEI-FNORWQNLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Alkylated or acylated chalcones.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone involves its interaction with various molecular targets and pathways . The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives to highlight its uniqueness :

    3,2’-Dihydroxy-4,4’,6’-trimethoxychalcone: Similar structure but different positioning of hydroxyl and methoxy groups.

    2’-Hydroxy-3,4,6’-trimethoxychalcone: Lacks one hydroxyl group compared to 4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone.

    4-Hydroxy-2’,4’,6’-trimethoxychalcone: Different substitution pattern on the aromatic rings.

These structural differences can lead to variations in their chemical reactivity and biological activities, making each compound unique in its own right.

Properties

CAS No.

1013916-01-2

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O6/c1-22-12-9-15(21)18(17(10-12)24-3)14(20)7-5-11-4-6-13(19)16(8-11)23-2/h4-10,19,21H,1-3H3/b7-5+

InChI Key

BXXKRESPUSMTEI-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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